![molecular formula C14H16N4O4S B2596694 methyl 4-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzoate CAS No. 2309345-80-8](/img/structure/B2596694.png)
methyl 4-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzoate
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Overview
Description
Methyl 4-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzoate is a complex organic compound that features a triazole ring, an azetidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzoate typically involves multiple steps:
Formation of the Triazole Ring:
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol, under basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for the purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: The azetidine ring can be reduced using hydrogenation reactions in the presence of palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, triethylamine.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Methyl 4-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The azetidine ring can interact with biological membranes, altering their properties. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: A ligand used in click chemistry.
BTTES: A water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition.
BTTAA: Another ligand for copper(I)-catalyzed azide-alkyne cycloaddition with improved biocompatibility.
Uniqueness
Methyl 4-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzoate is unique due to its combination of a triazole ring, an azetidine ring, and a sulfonyl benzoate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-22-14(19)12-2-4-13(5-3-12)23(20,21)18-9-11(10-18)8-17-7-6-15-16-17/h2-7,11H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJPQEHZHVHPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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